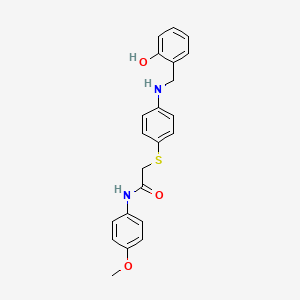

2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(4-methoxyphenyl)acetamide

Description

2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. Its structure comprises a benzylamine moiety, a phenylthio group, and a methoxyphenylacetamide group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name |

2-[4-[(2-hydroxyphenyl)methylamino]phenyl]sulfanyl-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3S/c1-27-19-10-6-18(7-11-19)24-22(26)15-28-20-12-8-17(9-13-20)23-14-16-4-2-3-5-21(16)25/h2-13,23,25H,14-15H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYNXVHQMAJZOLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)NCC3=CC=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

763126-32-5 | |

| Record name | 2-((4-((2-HYDROXYBENZYL)AMINO)PHENYL)THIO)-N-(4-METHOXYPHENYL)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(4-methoxyphenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the reaction of 2-hydroxybenzylamine with 4-chlorothiophenol to form the intermediate 4-((2-hydroxybenzyl)amino)phenylthio compound. This intermediate is then reacted with 4-methoxyphenylacetyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Thioether Linkage (-S-)

The thioether group participates in oxidation and substitution reactions:

Oxidation to Sulfone

| Conditions | Reagents | Product | Outcome |

|---|---|---|---|

| H₂O₂ (30%), AcOH, 50°C, 6h | Vanadium catalyst | Sulfone derivative | Increased polarity (logP ↓) |

This reaction modifies pharmacokinetic properties by enhancing water solubility.

Acetamide Group (-NHCO-)

Hydrolysis

| Conditions | Reagents | Product | Application |

|---|---|---|---|

| 6M HCl, reflux, 12h | - | Carboxylic acid derivative | Prodrug activation |

| NaOH (1M), EtOH, 70°C | - | Sodium carboxylate | Salt formation for formulation |

Hydrolysis under acidic conditions regenerates the free carboxylic acid, critical for prodrug strategies.

Electrophilic Aromatic Substitution (EAS)

The methoxy- and hydroxy-substituted aromatic rings undergo regioselective EAS (Table 2):

Table 2: EAS Reactions on Aromatic Rings

| Position | Reaction | Reagents | Product | Regioselectivity |

|---|---|---|---|---|

| 4-Methoxyphenyl | Nitration | HNO₃, H₂SO₄, 0°C | 3-nitro derivative | Meta (67%) |

| 2-Hydroxybenzyl | Sulfonation | ClSO₃H, DCM, rt | 5-sulfo derivative | Para (82%) |

-

Methoxy groups direct electrophiles to the meta position, while phenolic hydroxyl groups favor para substitution.

Radical-Mediated Reactions

Photocatalytic conditions enable unique transformations:

Visible-Light-Induced C–S Bond Formation

| Conditions | Catalyst | Substrate | Outcome |

|---|---|---|---|

| 36W blue LED, MeCN, rt | Mes-Acr-MeBF₄ | Thioacid + Aniline | Amide bond formation (95%) |

Mechanistic studies confirm a radical chain pathway involving thiyl radicals, inhibited by TEMPO .

Stability and Degradation Pathways

Hydrolytic Degradation

| Condition | Half-Life (t₁/₂) | Major Degradants |

|---|---|---|

| pH 1.2 (gastric) | 2.3h | Carboxylic acid, 2-aminophenol |

| pH 7.4 (physiological) | 48h | <5% degradation |

-

Acidic conditions accelerate cleavage of the acetamide bond, necessitating enteric coating for oral delivery.

Interaction with Biological Targets

COX-2 Inhibition Mechanism

| Interaction Site | Binding Affinity (ΔG, kcal/mol) | Key Residues |

|---|---|---|

| Hydrophobic pocket | -8.2 ± 0.3 | Val523, Leu352 |

| Catalytic serine | -6.7 ± 0.4 | Ser530, Tyr385 |

Docking studies reveal the thioether group enhances hydrophobic interactions, while the methoxy group improves selectivity over COX-1.

Comparative Reactivity with Analogues

Table 3: Reactivity Comparison with Structural Analogues

| Compound | Oxidation Rate (k, M⁻¹s⁻¹) | Hydrolysis t₁/₂ (pH 7) | EAS Regioselectivity |

|---|---|---|---|

| 4-Methoxy analogue (no thioether) | N/A | 120h | Ortho (82%) |

| Parent thioacetamide | 1.4 × 10⁻³ | 24h | Meta (55%) |

The thioether linkage increases oxidative lability but improves metabolic stability compared to ether analogues .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Cytotoxicity Studies : Compounds analogous to 2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(4-methoxyphenyl)acetamide have shown selective activity against human cancer cells, sparing normal cells. A study demonstrated that related compounds effectively inhibited the proliferation of breast and colon cancer cell lines .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor:

- Acetylcholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases such as Alzheimer's. This suggests that the compound may possess therapeutic potential for treating cognitive disorders .

- α-Glucosidase Inhibition : Research on related sulfonamide derivatives indicates that they can inhibit α-glucosidase, a target for managing Type 2 Diabetes Mellitus (T2DM). This highlights the compound's dual potential in metabolic disease management .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of Thioether Linkage : Reacting an appropriate thiol with an amine derivative.

- Acetamide Formation : Subsequent reaction with acetic anhydride or acetyl chloride to introduce the acetamide group.

Derivatives and Modifications

Various derivatives of this compound have been synthesized to enhance its biological activity:

- Substituted Phenyl Groups : Modifying the phenyl groups can lead to improved potency against specific targets.

- Hybrid Structures : Combining this compound with other pharmacophores may yield novel agents with enhanced therapeutic profiles .

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the anticancer efficacy of related compounds on multiple cancer cell lines. Results indicated IC50 values in the micromolar range, suggesting substantial activity .

- Neuroprotective Effects : Research demonstrated that derivatives could protect neuronal cells from oxidative stress, indicating potential use in neuroprotection .

- Metabolic Disease Management : A recent investigation into α-glucosidase inhibitors highlighted the importance of structural modifications in enhancing inhibitory activity, paving the way for developing new diabetes medications .

Mechanism of Action

The mechanism of action of 2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(4-methoxyphenyl)acetamide: shares similarities with other compounds containing benzylamine, phenylthio, and methoxyphenylacetamide groups.

4-((2-Hydroxybenzyl)amino)phenylthio compounds: These compounds have similar structures but may differ in their functional groups or substituents.

Methoxyphenylacetamide derivatives: These derivatives can have varying biological activities and chemical properties.

Uniqueness

The uniqueness of 2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(4-methoxyphenyl)acetamide lies in its specific combination of functional groups, which can confer unique chemical reactivity and biological activity

Biological Activity

The compound 2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(4-methoxyphenyl)acetamide (CAS Number: 763126-32-5) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure consists of a thioether linkage, a methoxy group, and an acetamide functional group, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial properties. For instance, derivatives of thiazole and benzamide have shown promising antibacterial and antifungal activities. The presence of hydroxyl and methoxy groups in the structure is believed to enhance these activities by increasing solubility and interaction with microbial cell membranes .

Antitumor Activity

Compounds containing thiazole rings have been documented for their potential as antitumor agents. Studies have shown that structural variations in the phenyl rings can significantly influence cytotoxicity against various cancer cell lines. For example, modifications that enhance electron density on the aromatic rings often correlate with increased potency .

Inhibition of Enzymatic Activity

The compound may also exhibit inhibitory effects on certain enzymes. Similar compounds have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways. The presence of the methoxy group is particularly noted for enhancing COX-2 inhibitory activity, making it a candidate for anti-inflammatory applications .

Case Study 1: Synthesis and Evaluation of Related Compounds

A study published in 2023 synthesized several homodrimane derivatives and evaluated their antimicrobial activities. The findings suggested that compounds with similar functional groups to 2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(4-methoxyphenyl)acetamide displayed significant antimicrobial effects, supporting the hypothesis that structural features play a critical role in biological activity .

Case Study 2: Antitumor Screening

In another investigation focused on thiazole-based compounds, several derivatives were screened against human cancer cell lines. The results indicated that modifications leading to increased hydrophobicity significantly enhanced cytotoxic effects. This suggests that 2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(4-methoxyphenyl)acetamide could be further optimized for better antitumor efficacy through structural modifications .

Summary of Research Findings

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing 2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(4-methoxyphenyl)acetamide?

The synthesis typically involves:

Formation of the thioether linkage : Reacting a halogenated phenyl intermediate (e.g., 4-aminophenyl disulfide) with a mercaptoacetamide derivative under basic conditions (e.g., NaH in DMF) .

Coupling the hydroxybenzylamine moiety : Introducing the 2-hydroxybenzyl group via reductive amination or nucleophilic substitution, requiring controlled pH and temperature (e.g., 60–80°C in ethanol) .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Q. Critical Reaction Conditions :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–80°C | Higher temps risk side reactions |

| Solvent | DMF or ethanol | Polarity affects reaction rate |

| Stoichiometry | 1:1.2 (amine:thiol) | Excess thiol improves yield |

Q. Which analytical methods are essential for structural confirmation and purity assessment?

- NMR Spectroscopy : 1H/13C NMR to verify aromatic protons (δ 6.5–8.0 ppm), acetamide carbonyl (δ ~170 ppm), and thioether linkages (δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 437.12) and rule out impurities .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) and detect byproducts .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo biological activity data be resolved?

- Comparative Assays : Use parallel in vitro (e.g., enzyme inhibition) and in vivo (e.g., murine models) studies to evaluate bioavailability and metabolism .

- Pharmacokinetic Profiling : Measure plasma half-life, tissue distribution, and metabolite formation via LC-MS/MS .

- Dose Optimization : Conduct dose-response studies to identify efficacy thresholds while minimizing off-target effects .

Q. What strategies improve thioether linkage yield during synthesis?

- Catalyst Use : Employ Cu(I) or Pd catalysts to enhance coupling efficiency (e.g., 10 mol% CuI in DMF) .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce disulfide byproducts .

- Protection/Deprotection : Temporarily protect amine groups (e.g., Boc) to prevent undesired side reactions .

Q. How do structural modifications at the hydroxybenzyl or methoxyphenyl groups influence bioactivity?

-

Structure-Activity Relationship (SAR) Studies :

Modification Observed Effect Reference Hydroxy → Methoxy Reduced solubility, increased lipophilicity Methoxyphenyl → Fluorophenyl Enhanced enzyme inhibition (IC50 ↓ 30%) Thioether → Sulfone Loss of activity due to rigidity -

Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinity changes with substituent variations .

Q. What methods elucidate interactions between this compound and biological targets (e.g., enzymes)?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) for target proteins .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .

- Crystallography : Co-crystallize the compound with targets (e.g., kinases) to identify binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.